molecular formula C17H14N2O3 B2568164 3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde CAS No. 791107-23-8

3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde

Cat. No.: B2568164
CAS No.: 791107-23-8
M. Wt: 294.31
InChI Key: CFSHBFBWTDBHEG-UHFFFAOYSA-N
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Description

3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde typically involves the condensation of 7-methyl-4-oxopyrido[1,2-a]pyrimidine with benzaldehyde derivatives. One common method includes the use of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzoic acid.

    Reduction: 3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, derivatives of pyrido[1,2-a]pyrimidine have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyrido[1,2-a]pyrimidine core with a benzaldehyde moiety makes it a versatile compound for further functionalization and application in diverse research areas.

Properties

IUPAC Name

3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-5-6-16-18-14(8-17(21)19(16)9-12)11-22-15-4-2-3-13(7-15)10-20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSHBFBWTDBHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC3=CC=CC(=C3)C=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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